molecular formula C13H14N2O3S2 B2821185 2-[4-(ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 941884-53-3

2-[4-(ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2821185
CAS No.: 941884-53-3
M. Wt: 310.39
InChI Key: ZGLOAGNASTUPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide is a small-molecule acetamide derivative featuring a thiazole ring linked to a sulfonamide-substituted phenyl group. Its structure combines a 1,3-thiazol-2-ylamine core with a 4-(ethanesulfonyl)phenylacetamide side chain. This compound belongs to a broader class of N-(thiazol-2-yl)acetamides, which are structurally analogous to bioactive molecules such as benzylpenicillin derivatives and kinase inhibitors .

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-2-20(17,18)11-5-3-10(4-6-11)9-12(16)15-13-14-7-8-19-13/h3-8H,2,9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLOAGNASTUPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-(ethylsulfonyl)benzaldehyde with thiazole-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including the compound . Research has demonstrated that thiazole-bearing analogues exhibit significant activity against seizures, showing median effective doses lower than standard medications such as ethosuximide .

Anticancer Potential

Thiazole derivatives are also being explored for their anticancer properties. Compounds containing thiazole moieties have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For instance, structural modifications on thiazole rings have been linked to enhanced cytotoxic effects against breast and colon cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been documented in various studies. Compounds similar to 2-[4-(ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide have been shown to inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Case Studies and Research Findings

  • Anticonvulsant Activity Study :
    • A study evaluated a series of thiazole derivatives for their anticonvulsant properties using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The results indicated that certain modifications led to compounds with significantly improved efficacy compared to traditional therapies .
  • Anticancer Evaluation :
    • A recent investigation into thiazole-based compounds demonstrated their effectiveness in inhibiting cell proliferation in various cancer models. The study utilized cell viability assays and flow cytometry to assess apoptosis induction, revealing promising results for further development .
  • Anti-inflammatory Mechanism :
    • Research focused on the anti-inflammatory effects of thiazole derivatives highlighted their role in modulating inflammatory pathways. The compounds were found to reduce levels of TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-[4-(ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • This may enhance binding to polar active sites in enzymes like kinases .
  • Synthetic Flexibility: Unlike derivatives requiring multistep coupling (e.g., triazole-linked compounds in ), the target compound can be synthesized via direct amidation of 4-(ethanesulfonyl)phenylacetic acid with 2-aminothiazole, similar to methods described for 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide .

Physicochemical and Crystallographic Properties

The ethanesulfonyl group significantly alters physicochemical behavior:

  • Solubility : The sulfonyl moiety increases water solubility compared to lipophilic analogs like 2-(naphthalen-1-yl)-N-(thiazol-2-yl)acetamide .
  • Crystallinity: Halogenated derivatives (e.g., 2,6-dichlorophenyl) form stable crystals via N–H···N hydrogen bonds (R₂²(8) motif) , whereas the bulkier ethanesulfonyl group may disrupt such packing, necessitating alternative crystallization solvents (e.g., methanol/acetone mixtures as in ).

Biological Activity

The compound 2-[4-(ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide , a benzothiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H16N2O3S2\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}_{2}

This compound features a thiazole ring that is known for its role in various biological activities. The ethanesulfonyl group enhances the compound's solubility and potential binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole moiety is known for its ability to inhibit certain enzymes involved in cancer progression and inflammation. The ethanesulfonyl group may enhance the binding affinity of the compound to these targets, leading to increased efficacy.

Key Mechanisms:

  • Enzyme Inhibition : Compounds with thiazole rings often exhibit inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Antitumor Activity : Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Antitumor Activity

A study evaluating various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values for related compounds ranged from 1.61 µg/mL to over 1000 µg/mL, indicating varying degrees of effectiveness .

CompoundCell LineIC50 (µg/mL)
Compound AJurkat1.61 ± 1.92
Compound BHT2923.30 ± 0.35
Compound CA-431<1000

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that derivatives containing the thiazole ring showed enhanced antibacterial activity compared to their non-thiazole counterparts .

Study on Anticancer Properties

In a recent investigation, researchers synthesized a series of thiazole derivatives, including the target compound. They found that the presence of the ethanesulfonyl group significantly improved anticancer activity compared to similar compounds lacking this modification. Molecular dynamics simulations indicated strong hydrophobic interactions with target proteins, suggesting a mechanism for the observed cytotoxicity .

Evaluation of In Vivo Efficacy

Another study assessed the in vivo efficacy of this compound using animal models of cancer. The treatment group exhibited reduced tumor growth compared to controls, supporting the potential use of this compound in therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl and thiazole rings can significantly influence biological activity. For instance:

  • Electron-Donating Groups : Substituents such as methyl groups on the phenyl ring enhance activity by increasing electron density.
  • Hydrophobic Interactions : The presence of bulky groups like ethanesulfonyl improves binding affinity through hydrophobic interactions with target proteins.

Q & A

Q. What are the standard synthetic routes for preparing 2-[4-(ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Thiazole Ring Formation : A cyclization reaction between 2-aminothiazole derivatives and α-haloketones under reflux in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Sulfonation and Acetylation : Ethanesulfonyl groups are introduced via sulfonation of the phenyl ring, followed by acylation with chloroacetamide derivatives. Triethylamine (TEA) is often used as a base to neutralize HCl byproducts .
  • Optimization : Reaction yields (typically 60-80%) depend on temperature control (0–5°C for sulfonation), solvent polarity, and catalyst selection (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide for amide coupling) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., thiazole C-H protons at δ 7.2–7.5 ppm; ethanesulfonyl group at δ 3.1–3.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is assessed using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 351.1) .

Q. What preliminary pharmacological screening assays are recommended for this compound?

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zone-of-inhibition measurements .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values (reported range: 10–50 µM for similar thiazole derivatives) .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition, using ATP/NADH-coupled systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Dose-Response Curves : Compare IC₅₀ values across multiple assays (e.g., MTT vs. apoptosis assays) to identify off-target effects .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to mitigate false negatives caused by poor aqueous solubility .
  • Metabolic Stability Testing : Liver microsome assays (e.g., human CYP450 isoforms) to assess if rapid metabolism reduces efficacy .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase), focusing on hydrogen bonding with the thiazole nitrogen and sulfonyl oxygen .
  • Structural Analog Synthesis : Modify the ethanesulfonyl group to bulkier substituents (e.g., phenylsulfonyl) and compare binding affinities .
  • Pharmacophore Mapping : Identify critical moieties (e.g., thiazole ring, sulfonyl group) using QSAR models trained on bioactivity datasets .

Q. How does crystallographic data inform structure-activity relationships (SAR)?

  • X-ray Diffraction : Crystal structures (e.g., CCDC entries) reveal dihedral angles between the thiazole and phenyl rings (e.g., ~61.8°), impacting steric hindrance and target binding .
  • Hydrogen Bonding Networks : N–H···N interactions in the crystal lattice (R₂²(8) motifs) correlate with stability and solubility profiles .

Q. What analytical methods are recommended for detecting degradation products during stability studies?

  • LC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the acetamide bond) under accelerated conditions (40°C/75% RH) .
  • Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by HPLC-DAD analysis .

Methodological Considerations

Q. How should researchers design experiments to assess synergistic effects with existing therapeutics?

  • Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergism (CI <1) in cancer cell lines when co-administered with cisplatin or doxorubicin .
  • In Vivo Models : Evaluate toxicity and efficacy in xenograft mice, using pharmacokinetic parameters (AUC, Cₘₐₓ) to optimize dosing schedules .

Q. What computational tools are suitable for predicting ADMET properties?

  • SwissADME : Predicts logP (~2.5), topological polar surface area (~90 Ų), and blood-brain barrier permeability .
  • ProTox-II : Assesses hepatotoxicity and mutagenicity risks based on structural alerts (e.g., sulfonyl groups may trigger mitochondrial toxicity) .

Q. How can synthetic byproducts be minimized during scale-up?

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., over-sulfonation) by precise temperature and mixing control .
  • Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., reagent stoichiometry, solvent volume) for >90% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.